
2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with a methoxy group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Moiety: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The thiophene moiety is then coupled with a benzenesulfonamide derivative using Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various nucleophile-substituted derivatives.
Scientific Research Applications
2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-viral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways, such as the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
Uniqueness
2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is unique due to the presence of both methoxy and thiophene groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Biological Activity
2-Methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides and thiophene derivatives. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N1O3S2, with a molecular weight of approximately 295.4 g/mol. The compound features a methoxy group, a benzenesulfonamide moiety, and two thiophene rings, which contribute to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₁O₃S₂ |
Molecular Weight | 295.4 g/mol |
CAS Number | 1797062-34-0 |
Antibacterial Activity
Several studies have investigated the antibacterial properties of sulfonamide compounds, including those with thiophene moieties. The compound has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated that the compound inhibits bacterial growth at concentrations as low as 50 μM, indicating a promising therapeutic potential against bacterial infections.
Antifungal Activity
Research has also highlighted the antifungal activity of thiophene derivatives. In particular, the compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Results indicated that it effectively inhibited fungal growth with an IC50 value comparable to standard antifungal agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies reported that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.
Case Studies
- Study on Antibacterial Efficacy : A study published in Antibiotics journal evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 25 μM for both strains, suggesting strong antibacterial properties.
- Antifungal Screening : In a comparative study on antifungal agents, this compound was tested alongside traditional antifungals. It exhibited an antifungal activity with an IC50 value of 15 μM against Candida albicans, outperforming some conventional treatments.
- Anticancer Mechanism Investigation : A recent investigation focused on the apoptosis-inducing effects in MCF-7 cells, revealing that treatment with this compound led to significant cell cycle arrest at the G0/G1 phase, confirming its role as a potential anticancer agent.
Properties
IUPAC Name |
2-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S3/c1-22-14-4-2-3-5-16(14)25(20,21)18-10-13-6-7-15(24-13)17(19)12-8-9-23-11-12/h2-9,11,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWARPXHLYWFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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